N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-3-nitrobenzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound features a furan ring substituted with a methyl group, an ethylidene linkage, and a nitrobenzohydrazide moiety. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 5-methylfurfural and 3-nitrobenzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-3-nitrobenzohydrazide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halides, alkoxides, in the presence of a suitable solvent like ethanol or acetone.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-3-nitrobenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The furan ring and ethylidene linkage contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(furan-2-yl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]furan-2-carbohydrazide
- 1-N’,2-N’-bis[(1E)-1-(5-methylfuran-2-yl)ethylidene]ethanedihydrazide
Uniqueness
N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-3-nitrobenzohydrazide stands out due to its unique combination of a nitrobenzohydrazide moiety with a methyl-substituted furan ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13N3O4 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O4/c1-9-6-7-13(21-9)10(2)15-16-14(18)11-4-3-5-12(8-11)17(19)20/h3-8H,1-2H3,(H,16,18)/b15-10+ |
InChI Key |
XJCKSNCPIUBQTB-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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